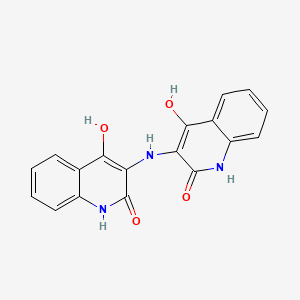
3,3'-Azanediylbis(4-hydroxyquinolin-2(1H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) is a complex organic compound known for its unique chemical structure and properties This compound features two quinolinone moieties connected by an azanediyl bridge, with hydroxyl groups at the 4-position of each quinolinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with an appropriate azanediyl precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Solvent extraction, crystallization, and purification steps are also integral to the industrial synthesis process.
化学反応の分析
Types of Reactions
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinolinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinolinone derivatives.
科学的研究の応用
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism by which 3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: A simpler analog with similar core structure but lacking the azanediyl bridge.
3,3’-Diamino-4,4’-dihydroxyquinoline: Another related compound with amino groups instead of hydroxyl groups.
Uniqueness
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) stands out due to its unique azanediyl bridge, which imparts distinct chemical and biological properties
特性
CAS番号 |
90061-38-4 |
|---|---|
分子式 |
C18H13N3O4 |
分子量 |
335.3 g/mol |
IUPAC名 |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)amino]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H13N3O4/c22-15-9-5-1-3-7-11(9)19-17(24)13(15)21-14-16(23)10-6-2-4-8-12(10)20-18(14)25/h1-8,21H,(H2,19,22,24)(H2,20,23,25) |
InChIキー |
OXBMCCZMSWDXFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)NC3=C(C4=CC=CC=C4NC3=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















